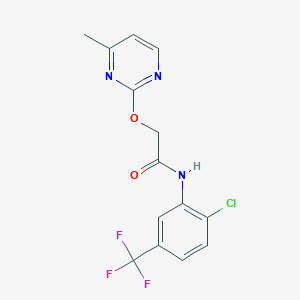

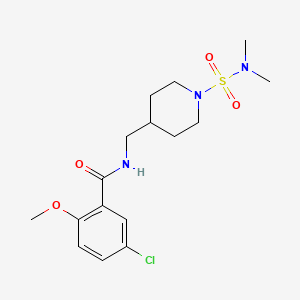

5-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-methoxybenzamide, also known as ML277, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases.

Applications De Recherche Scientifique

Anaplastic Lymphoma Kinase (ALK) Inhibition

The compound exhibits potent and selective inhibition of ALK, a receptor tyrosine kinase implicated in various cancers, including anaplastic large cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC). Researchers have investigated its efficacy in preclinical models and observed substantial antitumor activity in ALK-positive cancer patients .

Oncogenic Fusion Proteins Targeting

5-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-methoxybenzamide has been explored as a therapeutic agent targeting oncogenic fusion proteins. These fusion proteins often drive cancer development. By inhibiting ALK and downstream pathways, this compound may disrupt the signaling cascades involved in tumor growth and progression .

Glioblastoma Treatment

ALK amplification and rearrangements are recurrent events in glioblastoma. Researchers have investigated the compound’s potential in treating both congenital and adult glioblastoma. Its ability to inhibit ALK may offer a novel therapeutic approach for this aggressive brain cancer .

Cell Cycle Arrest and Apoptosis

In specific cancer cell lines (such as Karpas299 and H2228), 5-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-methoxybenzamide induces cell cycle arrest and apoptosis. By targeting ALK and downstream pathways, it disrupts cell proliferation and survival mechanisms .

Rational Design Strategy

Researchers employed a rational design strategy to overcome the limitations of the first-generation ALK inhibitor (TAE684). The synthesis and structure-activity relationships (SARs) of this novel compound (15b or LDK378) were carefully considered to enhance its efficacy and selectivity .

Clinical Trials

Currently, 5-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-methoxybenzamide (LDK378) is undergoing phase 1 and phase 2 clinical trials. These trials aim to evaluate its safety, pharmacokinetics, and antitumor effects in human patients. Early results suggest promising outcomes for ALK-positive cancers .

Propriétés

IUPAC Name |

5-chloro-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN3O4S/c1-19(2)25(22,23)20-8-6-12(7-9-20)11-18-16(21)14-10-13(17)4-5-15(14)24-3/h4-5,10,12H,6-9,11H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTLGXLNDUZIDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=C(C=CC(=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2606236.png)

![1-benzyl-N-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2606241.png)

![3-Cyclobutyl-6-[4-(4-methylpyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2606242.png)

![N-(3,4-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2606250.png)